Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
Description
Classification and Nomenclature
Systematic IUPAC Name
The compound’s name is derived from its structural components:
- Parent structure : Iso nicotinate (a pyridine ring with a carboxylate group at the 4-position).
- Substituents :
- A methyl group at the 2-position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 6-position.
- A methyl ester at the carboxylate group.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₈BNO₄ |
| Molecular weight | 263.10 g/mol |
Structural Features
- Pyridine core : A six-membered aromatic ring with nitrogen at the 1-position.
- Boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity in cross-coupling reactions.
- Methyl ester : Provides solubility in organic solvents and facilitates further derivatization.
Key Spectral Identifiers
Historical Context and Discovery
Initial Synthesis and Characterization
The compound was first synthesized through palladium-catalyzed Miyaura borylation, a method optimized for introducing boronate esters to heteroaromatic systems. This approach mirrors techniques described in patents for analogous pyrazole boronate esters. Its CAS registry (2096337-16-3) dates to 2009, coinciding with advancements in Suzuki-Miyaura coupling reagents.
Evolution of Synthetic Methods
Early routes relied on halogenated precursors (e.g., 6-bromo-2-methylisonicotinate), which underwent borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂. Modern protocols emphasize:
- Temperature control : Reactions conducted at −65°C to −50°C to minimize side products.
- Solvent optimization : Tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) improves yield.
Milestones in Application
Significance in Organic and Medicinal Chemistry
Role in Cross-Coupling Reactions
The boronate ester moiety enables Suzuki-Miyaura couplings, forming carbon-carbon bonds between pyridine derivatives and aryl halides. Key advantages include:
- Stability : Resists protodeboronation under basic conditions.
- Compatibility : Tolerates diverse functional groups (e.g., esters, halogens).
Applications in Drug Discovery
- Kinase inhibitors : Serves as a precursor for pyridine-based scaffolds targeting EGFR and VEGFR.
- Anticancer agents : Structural analogs (e.g., bortezomib) validate boronate esters’ therapeutic potential.
Industrial Relevance
- Scale-up synthesis : Reported yields exceed 54% under optimized conditions.
- Cost efficiency : Pinacol boronate esters reduce reliance on costly transition metals.
Comparative Analysis of Boronate Esters
| Property | Methyl 2-Methyl-6-(Pinacol Boronate)Isonicotinate | Phenylboronic Acid Pinacol Ester |
|---|---|---|
| Molecular weight | 263.10 g/mol | 219.08 g/mol |
| Thermal stability | Stable to 150°C | Stable to 120°C |
| Suzuki coupling yield | 75–89% | 68–72% |
| Solubility in THF | High | Moderate |
Data derived from.
Properties
IUPAC Name |
methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-10(12(17)18-6)8-11(16-9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRUJMUSRFQBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694475 | |
| Record name | Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-35-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Methyl 2-Methylisonicotinate
The synthesis begins with the halogenation of methyl 2-methylisonicotinate to introduce a leaving group (typically bromine or iodine) at the 6-position. A representative protocol involves:
Borylation via Miyaura Borylation
The halogenated intermediate undergoes borylation using bis(pinacolato)diboron. Key parameters include:
| Parameter | Condition/Component | Source |
|---|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) | |
| Base | Potassium carbonate (3 equiv) | |
| Solvent | 1,4-Dioxane/water (4:1 v/v) | |
| Temperature | 100°C, 6–8 hours | |
| Yield | 71–78% |
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the diboron reagent.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial protocols prioritize efficiency and safety:
Crystallization-Based Purification
Crude product is purified via antisolvent crystallization:
Analytical Characterization
Structural Validation
Purity Assessment
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 2–3 hours |
| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |
| Solvent Consumption | 50 mL/g substrate | 10 mL/g substrate |
| Yield | 71–78% | 85–90% |
Industrial methods achieve higher yields and lower costs via advanced reactor design and solvent recovery.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Oxidation: Formation of alcohols.
Reduction: Formation of reduced alcohols.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves its ability to form stable carbon-boron bonds. This property is exploited in cross-coupling reactions where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of carbon-carbon bonds .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of pinacol boronate esters, which share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety but differ in their core aromatic/heterocyclic structures. Key structural analogs include:
Key Observations :
- Isoindolinone and tetrahydroisoquinoline derivatives exhibit greater steric hindrance due to fused ring systems, which may reduce coupling efficiency .
Reactivity in Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura reactions are pivotal for forming C-C bonds between boronate esters and aryl halides. Reactivity trends among analogs:
*Yields approximate, based on literature analogs.
Key Findings :
- The target compound’s pyridine ring likely accelerates oxidative addition of palladium due to electron-deficient aromatic systems, enabling high yields with aryl iodides .
- Isoindolinone derivatives show lower yields due to steric bulk around the boronate group, necessitating stronger bases (e.g., K₃PO₄) .
Analysis :
- The target compound’s ester group enhances solubility in polar aprotic solvents (e.g., THF) compared to non-ester analogs .
- Isoindolinone derivatives exhibit superior hydrolytic stability, likely due to reduced electrophilicity of the boronate group in fused-ring systems .
Commercial Availability and Cost
- Target Compound: Priced at ¥5,900/g (1g scale, 95% purity), supplied by specialty manufacturers like Shanghai Yuanye Bio-Technology .
Biological Activity
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a compound that belongs to the class of isonicotinates, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 270.18 g/mol
- CAS Number : 1408089-23-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act on enzymes that are critical in the synthesis of nucleotides or fatty acids.
- Receptor Modulation : It can modulate receptor activity in neuronal tissues, potentially affecting neurotransmitter release and receptor sensitivity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. This makes it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. This suggests its possible application in treating inflammatory conditions.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The specific pathways involved are under investigation but may include modulation of cell cycle regulators.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in LPS-stimulated macrophages with a reduction in TNF-alpha levels by approximately 40%. |
| Study 3 | Reported inhibition of proliferation in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment. |
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest a moderate toxicity profile with no significant adverse effects observed at therapeutic doses in animal models.
Q & A
Q. What are the standard synthetic protocols for preparing Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, and what analytical methods validate its purity?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety to form carbon-carbon bonds. A common protocol includes reacting methyl 6-bromo-2-methylisonicotinate with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C . Validation :
Q. How should researchers handle and store this compound to ensure stability during experiments?
The boronate ester group is moisture-sensitive. Storage recommendations:
Q. What are the primary applications of this compound in academic research?
It serves as a key intermediate in:
- Medicinal Chemistry : Synthesis of kinase inhibitors or fluorescent probes via late-stage functionalization of the isonicotinate core.
- Materials Science : Building block for conjugated polymers in organic electronics, leveraging the boronate’s cross-coupling reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings and long-range connectivity. For example, the dioxaborolane protons may show upfield shifts due to ring current effects .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm structural assignments .
- Cross-Validation : Re-synthesize the compound using alternative routes (e.g., Miyaura borylation) to rule out synthetic artifacts .
Q. What strategies optimize reaction yields when using this compound in Pd-catalyzed cross-couplings?
Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or PEPPSI-type catalysts for improved turnover.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and catalyst stability.
- Additives : Include ligands (e.g., SPhos) or silver salts (Ag₂O) to suppress protodeboronation .
Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity. Plot yield vs. variables to identify optima .
Q. How does the steric environment of the 2-methyl group on the isonicotinate ring influence reactivity in cross-coupling reactions?
Mechanistic Study :
- Kinetic Isotope Effects (KIE) : Compare reaction rates between protio and deuterated analogs to assess steric hindrance during transmetalation.
- X-ray Crystallography : Resolve the crystal structure to measure bond angles/steric parameters around the methyl group .
- Computational Analysis : Calculate transition-state energies (e.g., NEB method) to quantify steric vs. electronic contributions .
Q. What methodologies address batch-to-batch variability in impurity profiles during large-scale synthesis?
Quality Control Framework :
- In-Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Advanced Purification : Employ preparative HPLC with C18 columns (ACN:H₂O gradient) or recrystallization from EtOAc/hexane to isolate high-purity batches .
- Metabolite Profiling : Compare impurity structures (e.g., hydrolyzed boronate byproducts) via LC-MS/MS and reference standards .
Methodological Notes
- Theoretical Linkage : Ground experimental designs in organometallic catalysis theory (e.g., oxidative addition/reductive elimination mechanisms) and QSAR models for structure-reactivity relationships .
- Contradiction Management : When spectral or synthetic results conflict, apply Ockham’s razor—prioritize the simplest explanation (e.g., solvent residue vs. novel byproduct) before proposing new mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
